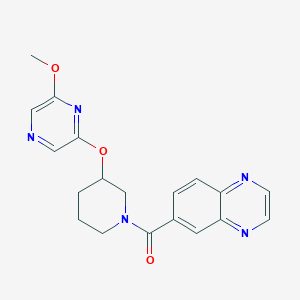![molecular formula C21H25N3O B2508968 6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one CAS No. 1436277-82-5](/img/structure/B2508968.png)
6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis process involves the initial formation of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, followed by its coupling with aromatic aldehydes to produce the Schiff base compounds. The synthesis is characterized by the use of FTIR, 1H, and 13C NMR spectroscopic methods, which confirm the formation of the desired compounds .
Molecular Structure Analysis
The molecular structure of one of the compounds, specifically (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a), is elucidated using X-ray crystallographic analysis. The analysis reveals that compound 2a crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize the molecular and crystal structure .
Chemical Reactions Analysis
The papers do not provide explicit details on the chemical reactions of the synthesized compounds. However, the presence of intramolecular hydrogen bonds in compounds such as 2a and 2d suggests that these compounds could exhibit specific reactivity patterns due to these interactions. The absence of such bonding in compounds 2b and 2c may lead to different chemical behaviors .
Physical and Chemical Properties Analysis
The physical properties such as crystallization in the monoclinic space group and the distances and angles associated with the intramolecular hydrogen bonds are reported. The chemical properties are inferred from the spectroscopic data, which include FTIR, 1H, and 13C NMR. These methods provide insights into the functional groups present and the overall chemical environment of the synthesized compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanistic Insights
- Divergent Synthesis : This compound has been used in the divergent synthesis of various products such as 5,6-dihydro-4H-pyridazines, suggesting its versatility in organic synthesis. The reaction mechanisms involved could proceed through different pathways including [4+2] cycloaddition, addition, or domino addition/cyclization pathways (Rossi et al., 2007).
Structural Studies and Catalysis
- Catalytic Applications : This compound has been utilized in the catalysis of reactions like the oxidation of catechols and the synthesis of phenoxazinone. It has shown effectiveness in these processes, indicating its potential as a catalyst in various chemical transformations (Kaizer et al., 2008).
Biological Activity and Medical Applications
- Anticonvulsant Activity : Derivatives of this compound have been investigated for their anticonvulsant properties. Some synthesized derivatives demonstrated significant anticonvulsant activities, highlighting the potential of this compound in the development of new medications for seizure disorders (Samanta et al., 2011).
- Cardiovascular Applications : Certain derivatives of this compound have shown properties as platelet aggregation inhibitors and hypotensive agents. This suggests potential applications in the treatment of cardiovascular diseases (Thyes et al., 1983).
Material Science and Chemical Engineering
- Synthesis of Complex Structures : The compound has been used in the synthesis of complex molecular structures, such as cryptophycin-24 (Arenastatin A), which has potential applications in material science and engineering (Eggen et al., 2000).
Eigenschaften
IUPAC Name |
6-tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-5-14-23(18-11-10-16-8-6-7-9-17(16)18)15-24-20(25)13-12-19(22-24)21(2,3)4/h1,6-9,12-13,18H,10-11,14-15H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYVDPYOXMDXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CN(CC#C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2508890.png)
![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride](/img/structure/B2508891.png)
![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)
![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)



![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)

![2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid](/img/structure/B2508907.png)